3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-butyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-5-14-27-22(28)18-8-6-7-9-19(18)24-23(27)31-15-20-25-21(26-30-20)16-10-12-17(13-11-16)29-4-2/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKJGWULLCLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that integrates the structural motifs of quinazolinones and oxadiazoles, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from easily accessible precursors. The general pathway includes the formation of the oxadiazole ring followed by the introduction of the quinazolinone moiety through condensation reactions. The following table summarizes key steps in the synthesis:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Hydrazone formation | Aryl hydrazine + carbonyl compound | 80 |
| 2 | Cyclization | Thioether + isocyanate | 75 |
| 3 | Final condensation | Oxadiazole + quinazolinone precursor | 70 |
Antitumor Activity
Recent studies have indicated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to This compound have been shown to inhibit cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) with IC50 values comparable to established chemotherapeutics like imatinib and lapatinib .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3i | CDK2 | 0.177 |
| 3i | HER2 | 0.079 |
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antioxidant Activity
The antioxidant potential of compounds with similar structural features has also been explored. The DPPH and FRAP assays reveal that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .
Table: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | FRAP (µM FeSO4) |
|---|---|---|
| Compound A | 85 | 150 |
| Compound B | 75 | 130 |
The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound acts as a non-competitive inhibitor for certain tyrosine kinases, disrupting their function and leading to apoptosis in cancer cells .
Case Studies
In a recent clinical study involving several quinazolinone derivatives, patients with advanced solid tumors exhibited partial responses when treated with compounds structurally related to This compound . The study highlighted not only the efficacy but also manageable toxicity profiles, making these compounds promising candidates for further development in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Aromatic N3 groups (e.g., 4-chlorobenzyl in ) introduce steric bulk and electron-withdrawing effects, which may influence receptor binding but reduce metabolic stability.
- Oxadiazole/Oxazole Substituents: The 4-ethoxyphenyl group in the target compound provides moderate polarity due to the ethoxy (–OCH₂CH₃) moiety, contrasting with the nonpolar m-tolyl () or electron-deficient 4-(methylthio)phenyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
